tert-Butyl 2-carbamoylazetidine-1-carboxylate
Overview
Description
“tert-Butyl 2-carbamoylazetidine-1-carboxylate” is a chemical compound with the CAS Number: 1219220-82-2 . It has a molecular weight of 200.24 and its IUPAC name is tert-butyl 2- (aminocarbonyl)-1-azetidinecarboxylate .
Molecular Structure Analysis
The InChI code for “tert-Butyl 2-carbamoylazetidine-1-carboxylate” is 1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-4-6(11)7(10)12/h6H,4-5H2,1-3H3, (H2,10,12) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“tert-Butyl 2-carbamoylazetidine-1-carboxylate” has a molecular weight of 200.24 . It is stored in a sealed, dry environment at 2-8°C .Scientific Research Applications
Plant Growth Promotion
Azetidine-2-carboxylic acid derivatives are known to be components of plant-origin promoters like deoxymugineic acid and nicotianamine, which enhance the uptake of iron from soil .
Medical Imaging
These compounds can serve as starting materials for tracers used in medical imaging, particularly for nicotinic receptors .
Collagen Synthesis Inhibition
In biomedical research, azetidine derivatives are used as collagen synthesis inhibitors, which can be important for studying tissue repair and fibrosis .
Protein Folding Studies
They also act as protein folding antagonists, aiding in the study of protein structure and function .
Polymer Synthesis
Azetidines are applied in polymer synthesis due to their unique structural properties, contributing to the development of new materials .
Biologically Active Compounds
These compounds serve as scaffolds for synthesizing various biologically active heterocyclic compounds and peptides .
Antibacterial Coatings
Polymers derived from azetidines have applications in antibacterial and antimicrobial coatings, which are significant for healthcare and sanitation .
Gene Transfection
They are also used in non-viral gene transfection methods for gene therapy research .
Safety and Hazards
The safety information available indicates that “tert-Butyl 2-carbamoylazetidine-1-carboxylate” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
Azetidines, the core structure of this compound, are known to be important in organic synthesis and medicinal chemistry .
Mode of Action
Azetidines, in general, have a considerable ring strain which drives their reactivity . This strain allows for unique reactivity that can be triggered under appropriate reaction conditions .
Biochemical Pathways
Azetidines are known to be involved in various reactions such as [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical c(sp3)–h functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .
Result of Action
Azetidines are known to be a privileged motif in medicinal chemistry and appear in bioactive molecules and natural products .
Action Environment
The stability of azetidines is generally higher than that of related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
properties
IUPAC Name |
tert-butyl 2-carbamoylazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-4-6(11)7(10)12/h6H,4-5H2,1-3H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEIKFCAPOYPHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-carbamoylazetidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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